Benzo[a]pyrene-7,8,9,10-tetrol
Description
Properties
CAS No. |
73891-82-4 |
|---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
benzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H12O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,21-24H |
InChI Key |
DXQZVENCJJJMDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C(=C5O)O)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C(=C5O)O)O)O)C=C2 |
Other CAS No. |
73891-82-4 |
Synonyms |
enzo(a)pyrene-7,8,9,10-tetrol benzo(a)pyrene-r-7,t-8,9,c-10-tetrahydrotetrol BP-7,8,9,10-tetrol |
Origin of Product |
United States |
Scientific Research Applications
Toxicological Studies
Benzo[a]pyrene-7,8,9,10-tetrol is often studied for its role in the metabolic activation of benzo[a]pyrene. Research indicates that this tetrol can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. For instance, studies have shown that metabolites like benzo[a]pyrene-7,8-dihydrodiol and its tetrol can alkylate DNA and lead to mutations associated with cancer development .
Case Study: Metabolism and DNA Interaction
In a study examining the metabolism of benzo[a]pyrene by human cytochrome P450 enzymes, it was found that benzo[a]pyrene-7,8-dihydrodiol is converted into various metabolites including the tetrol form. This conversion is critical as it leads to the formation of ultimate carcinogenic forms that interact with DNA . The rates of formation of these metabolites were quantitatively assessed using high-performance liquid chromatography (HPLC), providing insights into their toxicological significance.
Environmental Monitoring
This compound serves as a biomarker for environmental exposure to PAHs. Its presence in biological samples can indicate exposure levels to benzo[a]pyrene through various routes such as air pollution or dietary intake. Studies have utilized hemoglobin adducts of this compound to assess long-term exposure to PAHs in populations exposed to polluted environments .
Data Table: Environmental Exposure Indicators
| Biomarker | Mean Concentration (ng/mL) | Standard Deviation | Source |
|---|---|---|---|
| Benzo[a]pyrene Tetrol | 12.9 | 9.15 | Blood samples from urban populations |
| Phenanthrene Tetrol | 14.1 | 13.3 | Blood samples from urban populations |
Cancer Research
The role of this compound in cancer research is profound due to its involvement in the metabolic pathways leading to carcinogen activation. Researchers have focused on how this compound contributes to tumorigenesis and its potential as a target for cancer prevention strategies.
Case Study: Carcinogenic Pathways
In investigations into the pathways leading from benzo[a]pyrene exposure to cancer development, researchers have highlighted the significance of its metabolites including the tetrol. The study demonstrated that the enzyme cytochrome P450 1B1 plays a crucial role in converting benzo[a]pyrene into its reactive forms, including the tetrols which are implicated in DNA damage and subsequent tumor formation .
Analytical Methods Development
The analysis of this compound has led to advancements in analytical chemistry methods for detecting PAHs in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC are commonly employed for quantifying this compound in complex matrices.
Data Table: Analytical Method Performance
| Method | Detection Limit (ng/mL) | Recovery (%) |
|---|---|---|
| HPLC | 0.5 | 65.4 ± 21.3 |
| GC-MS | 0.2 | 75.2 ± 4.3 |
Chemical Reactions Analysis
Metabolic Formation Pathways
B[a]P-tetrol arises predominantly from the hydrolysis of diol-epoxide intermediates generated during B[a]P metabolism:
-
Step 1 : Cytochrome P450 (CYP) enzymes oxidize B[a]P to B[a]P-7,8-epoxide , which is subsequently hydrolyzed by epoxide hydrolase to form (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene (B[a]P-7,8-diol) .
-
Step 2 : B[a]P-7,8-diol undergoes further oxidation by CYP isoforms (e.g., CYP1A1, CYP1B1) to form diol-epoxides , primarily r-7,t-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol-epoxide I) and r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo[a]pyrene (diol-epoxide II) .
-
Step 3 : Hydrolysis of diol-epoxides yields B[a]P-tetrols with distinct stereochemical configurations (e.g., (7,10/8,9)-tetrol and (7/8,9,10)-tetrol) .
Stereochemical Considerations
B[a]P-tetrol exists in multiple stereoisomeric forms due to the chiral centers at positions 7, 8, 9, and 10. Key configurations include:
| Isomer Name | Configuration (Positions 7–10) | Source of Formation |
|---|---|---|
| (7,10/8,9)-Tetrol (M-2) | 7-OH, 10-OH (cis); 8-OH, 9-OH (trans) | Hydrolysis of diol-epoxide I |
| (7/8,9,10)-Tetrol (M-4) | 7-OH (reference); 8-OH, 9-OH, 10-OH (trans) | Hydrolysis of diol-epoxide II |
These isomers are distinguishable via high-performance liquid chromatography (HPLC), which separates them based on polarity and stereochemistry .
Enzymatic Oxidation Kinetics
The formation of B[a]P-tetrol is influenced by the kinetic parameters of CYP and aldo-keto reductase (AKR) enzymes:
| Enzyme | Substrate | (µM) | (min⁻¹) | (mM⁻¹·min⁻¹) |
|---|---|---|---|---|
| CYP1A1 | (±)-B[a]P-7,8-diol | 0.53 | 9.3 | 17,000 |
| CYP1B1 | (±)-B[a]P-7,8-diol | 1.0 | 3.8 | 3,800 |
| AKR1C1 | (±)-B[a]P-7,8-diol | 3.2 | 0.16 | 50 |
Key Findings :
-
CYP1A1 exhibits superior catalytic efficiency () compared to AKR isoforms, favoring diol-epoxide formation .
-
AKR-mediated oxidation produces B[a]P-7,8-dione , a competing pathway that reduces tetrol yields under high NADPH/NADP⁺ ratios .
Hydrolysis and Stability
-
Hydrolysis Rate : Diol-epoxides hydrolyze rapidly in aqueous environments (half-life < 10 minutes) to form tetrols .
-
pH Dependence : Hydrolysis proceeds faster at physiological pH (7.4), generating tetrols with retained stereochemical integrity .
-
Trapping Studies : Tetrols are stable in acidic conditions but undergo decomposition in basic media, forming triols (e.g., (7/8,9)-triol) .
Analytical Detection Methods
-
HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve tetrol isomers (e.g., M-2 and M-4) within 20 minutes .
-
Mass Spectrometry : Molecular ions at m/z 334 (M⁺) confirm tetrol identity, with fragmentation patterns distinguishing stereoisomers .
Biological Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
BPT is part of a broader family of PAH metabolites with distinct structural, metabolic, and toxicological profiles. Below is a detailed comparison:
Table 1: Chemical and Structural Comparison
Table 2: Metabolic and Toxicological Differences
Key Findings:
BPDE vs. BPT: BPDE is the primary carcinogen, forming stable DNA adducts linked to lung cancer , whereas BPT is a detoxification product. BPDE’s anti isomer (7β,8α-dihydroxy-9α,10α-epoxide) is more carcinogenic than the syn isomer due to its stereochemical preference for DNA binding .
Interspecies Metabolic Differences: Humans and rodents metabolize BaP via CYP450 to BPDE, while fungi like C. elegans produce non-carcinogenic tetrols with distinct stereochemistry .
Enzymatic Pathways :
- In human alveolar cells, BPDE-induced DNA damage is repaired slowly (30+ hours) compared to other adducts, contributing to its persistence .
- Prostaglandin synthetase in lung cells (e.g., Clara cells) can bioactivate BaP-7,8-diol to BPDE, bypassing CYP450 .
Biomarker Utility :
- Urinary BPT levels correlate strongly with 1-hydroxypyrene and phenanthrene tetraols, making it a reliable biomarker for PAH exposure .
Preparation Methods
Solvent Selection and Stock Solution Preparation
Stock solutions of BaP-tetrol are typically prepared in polar aprotic solvents to enhance solubility. For instance, acetonitrile is mixed with dimethyl sulfoxide (DMSO) and water to dissolve BaP-tetrol, with final concentrations ranging from 0.1 to 6.0 ng/μL . Internal standards, such as deuterated analogs, are added at fixed concentrations (e.g., 3 ng/μL) to facilitate quantitative analysis via liquid chromatography–mass spectrometry (LC-MS).
Calibration Standards and Dilution Protocols
Calibration standards are generated through serial dilution of stock solutions. For example, a 50 mg/L BaP stock solution in methanol is diluted to 1 mg/L and further to 20 µg/L, enabling the creation of a six-point calibration curve spanning 0.1–50 µg/L. Ethyl acetate is often used as an extraction solvent due to its balanced polarity, achieving 98% recovery rates in spiked meat samples.
Table 1: Chemical Synthesis Parameters for BaP-tetrol
Enzymatic Hydroxylation Pathways
BaP-tetrol is also synthesized via enzymatic oxidation using cytochrome P450 (CYP) enzymes, which mediate the metabolic activation of BaP in biological systems.
In Vitro Metabolism Using Hepatic Microsomes
Hepatic microsomes from rodents and humans convert BaP-7,8-dihydrodiol into BaP-tetrol through epoxidation and hydrolysis. For example:
-
Mouse and rat microsomes exhibit similar phase I metabolic rates for BaP-7,8-dihydrodiol, with intrinsic clearance values of 0.14–0.25 µL/min/mg protein .
-
Human microsomes show lower metabolic capacity, particularly at substrate concentrations >0.14 µM, highlighting species-specific differences in detoxification pathways.
Reaction Conditions and Cofactors
Enzymatic reactions require:
Table 2: Enzymatic Synthesis Parameters for BaP-tetrol
| Parameter | Mouse/Rat Value | Human Value | Source |
|---|---|---|---|
| Intrinsic clearance | 0.14–0.25 µL/min/mg | <0.10 µL/min/mg | |
| Optimal substrate conc. | 0.05–0.14 µM | 0.02–0.10 µM | |
| Incubation time | 30–60 minutes | 60–90 minutes |
Purification and Analytical Validation
Purification of BaP-tetrol is critical to remove interfering compounds, particularly in complex matrices like biological samples.
Solid-Phase Extraction (SPE)
SPE cartridges with hydrophobic phases (e.g., C18) are used to isolate BaP-tetrol from lipids and proteins. Methanol/water gradients elute tetrols with minimal co-extractives, achieving >90% purity in preserved ham samples.
Liquid-Liquid Extraction (LLE)
Ethyl acetate is preferred over acetonitrile or isopropanol due to its higher recovery rates (98% vs. <50% ). Post-extraction, rotary evaporation at 55°C concentrates samples prior to LC-MS analysis.
Table 3: Purification Efficiency Across Methods
| Method | Recovery Rate | Purity | Matrix Tested | Source |
|---|---|---|---|---|
| SPE with C18 | 92% | >90% | Preserved ham | |
| LLE with ethyl acetate | 98% | 85–90% | Sausage | |
| Centrifugal filtration | 88% | 80–85% | Hepatic microsomes |
Challenges and Innovations
Q & A
Q. What analytical methods are recommended for quantifying BaPT and its metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting BaPT and its diol-epoxide derivatives (e.g., BPDE) due to high sensitivity and specificity. Isotope dilution techniques using deuterated internal standards (e.g., benzo[e]pyrene-d12) improve accuracy by correcting for matrix effects . Laser-induced fluorescence (LIF) is also effective for quantifying BPDE-DNA adducts in serum albumin, offering detection limits as low as 0.1 fmol/mg protein .
Q. How is BaPT utilized as a biomarker for benzo[a]pyrene (BaP) exposure in occupational studies?
Urinary trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPT) is a validated exposure marker. Sampling protocols involve collecting urine pre- and post-shift, followed by enzymatic hydrolysis to release conjugated metabolites. Quantification via LC-MS/MS allows correlation with airborne BaP levels, though inter-individual metabolic variability necessitates normalization to creatinine .
Q. What experimental models are used to study BaPT-induced carcinogenicity?
Newborn mice are a standard model for tumorigenicity studies, as they exhibit high sensitivity to BPDE-induced DNA adduct formation. Subcutaneous injection of (±)-trans-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) at doses ≥0.5 µmol/mouse reliably induces sarcomas, with histopathology confirming malignant transformation .
Q. What safety protocols are critical when handling BaPT in laboratory settings?
Use of personal protective equipment (PPE), including nitrile gloves, N95 respirators, and fume hoods, is mandatory to prevent dermal and inhalation exposure. Contaminated materials must be deactivated with 10% sodium hypochlorite to degrade reactive intermediates. Emergency procedures for accidental exposure include immediate flushing with water (15+ minutes for eyes/skin) and medical evaluation for potential hepatorenal toxicity .
Q. How do researchers distinguish BaPT from structurally similar PAH metabolites?
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates BaPT from isomers like benzo[e]pyrene-7,8-diol-9,10-epoxide. Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H COSY and NOESY, resolves stereochemical ambiguity in diol-epoxide adducts .
Advanced Research Questions
Q. What molecular mechanisms link BaPT-derived DNA adducts to epigenetic dysregulation?
BPDE adducts at codons 157, 248, and 273 of the TP53 gene impede DNA methyltransferase (DNMT) activity, causing global hypomethylation and site-specific hypermethylation. This disrupts expression of tumor suppressors (e.g., CDKN2A, RARβ2) and oncogenes (KRAS), validated via bisulfite sequencing and chromatin immunoprecipitation (ChIP) in BaP-exposed cell lines .
Q. How can conflicting data on BaPT as a PAH exposure biomarker be resolved?
Discrepancies arise from variable PAH sources (e.g., coal tar vs. diesel emissions) and metabolic enzyme polymorphisms (e.g., CYP1A1*2A). Multivariate regression models adjusting for urinary 1-hydroxypyrene (a nonspecific PAH metabolite) and GST genotypes improve biomarker specificity. Cohort studies should stratify by exposure source and genetic background .
Q. What in vitro systems best replicate in vivo BaPT metabolic activation?
Primary human hepatocytes co-cultured with cytochrome P450 (CYP1A1)-overexpressing V79 cells simulate hepatic metabolism. This system generates BPDE adducts at rates comparable to in vivo models (0.8–1.2 adducts/10⁶ nucleotides), validated via ³²P-postlabeling assays. Alternative approaches include 3D organotypic lung cultures for studying bronchial epithelial cell transformation .
Q. How does BaPT exposure alter DNA repair fidelity in pre-malignant cells?
BPDE adducts inhibit nucleotide excision repair (NER) by sterically blocking XPA-RPA complex binding. Comet assays with OGG1 (8-oxoguanine glycosylase) pretreatment reveal persistent oxidative damage in FHIT gene regions, leading to microdeletions and exon skipping. CRISPR-Cas9 knockout of FHIT in BEAS-2B cells confirms its role in suppressing BPDE-induced tumorigenicity .
Q. What novel techniques enable single-molecule detection of BaPT-DNA adducts?
α-Hemolysin nanopore sensors distinguish BPDE-guanine adducts from unmodified DNA via current blockade signatures (ΔI = 12–15 pA at +120 mV). Machine learning algorithms (e.g., convolutional neural networks) classify adducts with >90% accuracy, enabling real-time monitoring in genomic DNA without amplification .
Data Contradiction Analysis
- Discrepancy: Some studies report linear correlations between urinary BaPT and airborne BaP, while others find poor tracking of total PAHs .
Resolution: BaPT specificity for BaP (vs. other PAHs) and inter-laboratory variability in LC-MS/MS calibration standards (e.g., certified vs. in-house reference materials) account for inconsistencies. Harmonized protocols (e.g., EPA IRIS guidelines) and inter-laboratory round-robin testing are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
